Carbamazepine-o-quinone

Drug Metabolism Cytochrome P450 Bioactivation Pathway Phenotyping

Carbamazepine-o-quinone (CBZ-o-Q; CAS 1135202-29-7; molecular formula C₁₅H₁₀N₂O₃; exact mass 266.0691) is an electrophilic orthoquinone metabolite of the anticonvulsant drug carbamazepine (CBZ). It is generated via a minor but toxicologically critical bioactivation route: cytochrome P450-mediated hydroxylation of CBZ to 3-hydroxycarbamazepine (3-OHCBZ), further oxidation to the catechol intermediate 2,3-dihydroxycarbamazepine (2,3-diOHCBZ), and subsequent oxidation to the o-quinone species.

Molecular Formula C15H10N2O3
Molecular Weight 266.25 g/mol
Cat. No. B1264156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamazepine-o-quinone
Molecular FormulaC15H10N2O3
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=CC(=O)C(=O)C=C3N2C(=O)N
InChIInChI=1S/C15H10N2O3/c16-15(20)17-11-4-2-1-3-9(11)5-6-10-7-13(18)14(19)8-12(10)17/h1-8H,(H2,16,20)
InChIKeyGONNJNYLBPEEPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbamazepine-o-quinone: A Reactive Orthoquinone Metabolite for Bioactivation and Idiosyncratic Toxicity Research


Carbamazepine-o-quinone (CBZ-o-Q; CAS 1135202-29-7; molecular formula C₁₅H₁₀N₂O₃; exact mass 266.0691) is an electrophilic orthoquinone metabolite of the anticonvulsant drug carbamazepine (CBZ) [1]. It is generated via a minor but toxicologically critical bioactivation route: cytochrome P450-mediated hydroxylation of CBZ to 3-hydroxycarbamazepine (3-OHCBZ), further oxidation to the catechol intermediate 2,3-dihydroxycarbamazepine (2,3-diOHCBZ), and subsequent oxidation to the o-quinone species [2]. Unlike the major stable and pharmacologically active metabolite carbamazepine-10,11-epoxide (CBZE), CBZ-o-quinone is a transient, highly reactive electrophile that readily forms covalent adducts with nucleophilic protein residues, and is classified within ChEBI as a dibenzoazepine, orthoquinone, and urea derivative [3]. This compound has been directly implicated in the pathogenesis of CBZ-induced idiosyncratic adverse reactions—including hypersensitivity, hepatotoxicity, and blood dyscrasias—which occur in approximately 1 in 5,000 treated patients [4].

Orthoquinone metabolite standard for CYP-mediated bioactivation pathway studies
Reactive electrophile for protein haptenation and covalent adduct research
Mechanism-based CYP3A4 inactivation probe for drug-interaction models

Why Carbamazepine Metabolites Cannot Be Interchanged: The Unique Bioactivation Signature of Carbamazepine-o-quinone


Carbamazepine-o-quinone occupies a singular position within the CBZ metabolite landscape that precludes substitution with any other in-class compound. The three CBZ-derived reactive species—CBZ-o-quinone (from the 3-OHCBZ/2,3-diOHCBZ pathway), carbamazepine iminoquinone or CBZ-IQ (from the 2-OHCBZ/2-hydroxyiminostilbene pathway), and CBZ-10,11-epoxide (CBZE, the major circulating metabolite)—exhibit fundamentally different routes of formation, enzymatic detoxification, and target protein selectivity [1]. CBZ-o-quinone formation is exclusively driven by CYP3A4 and CYP2C19 acting on 3-OHCBZ [2]; CBZ-IQ arises from a separate CYP3A4-dependent oxidation of 2-OHCBZ [3]; and CBZE is formed directly from the parent drug via CYP3A4/CYP2C8. Crucially, the o-quinone pathway is uniquely associated with mechanism-based inactivation of CYP3A4—a phenomenon not observed with the iminoquinone or epoxide routes [2]. Furthermore, detoxification of quinone-type adducts is mediated by NAD(P)H:quinone oxidoreductase 1 (NQO1/DT-diaphorase) and catechol-O-methyltransferase (COMT), enzymes that have negligible impact on CBZE-derived adducts [4]. These divergent bioactivation and detoxification profiles mean that substituting CBZ-o-quinone with CBZ-IQ, CBZE, or 2,3-diOHCBZ would yield fundamentally different experimental outcomes in any assay designed to probe reactive metabolite formation, protein haptenation, or idiosyncratic toxicity mechanisms.

CBZ‑o‑quinone
Alternative CBZ metabolites
Interchangeability concern
CYP3A4/CYP2C19‑dependent 3‑OHCBZ pathway
CYP3A4/CYP2B6‑dependent 2‑OHCBZ pathway (iminoquinone)
Pathway‑specific enzyme kinetics may not transfer; CYP inactivation profile differs
NQO1/COMT‑detoxified quinone adducts
Epoxide hydrolase‑detoxified arene oxide adducts
Detoxification enzyme selectivity may shift protein adduct burden and hapten profile
Orthoquinone (1,4‑Michael addition)
Iminoquinone (Schiff base formation)
Structural class mismatch alters adduct chemistry and mass spectrometric targets

Carbamazepine-o-quinone: Comparator-Based Quantitative Differentiation Evidence for Procurement Decisions


CYP Enzyme Affinity and Pathway Exclusivity: CBZ-o-quinone (3-OHCBZ Route) vs. CBZ-Iminoquinone (2-OHCBZ Route)

The o-quinone bioactivation pathway—proceeding via 3-OHCBZ → 2,3-diOHCBZ → CBZ-o-quinone—is catalyzed by CYP2C19 with high affinity (S₅₀ = 30 μM) and by CYP3A4 with low affinity (S₅₀ = 203 μM), demonstrating a 6.8-fold difference in substrate affinity between the two contributing enzymes [1]. The 2-hydroxylation of 3-OHCBZ to 2,3-diOHCBZ correlated significantly with CYP3A4/5 activity in a panel of 14 human liver microsomes (r² ≥ 0.929, P < 0.001) and was inhibited >80% by CYP3A inhibitors versus ≤20% by inhibitors of other P450 enzymes [1]. In contrast, the iminoquinone pathway (2-OHCBZ → 2-hydroxyiminostilbene → CBZ-IQ) is catalyzed by a distinct set of enzymes where CYP2B6 and CYP2E1 contribute substantially in addition to CYP3A4 [2]. The Km for CBZ 3-hydroxylation (the precursor to the o-quinone pathway) is approximately 217 μM with Vmax of ~46.9 pmol/mg/min, compared to Km of ~1640 μM and Vmax of ~5.71 pmol/mg/min for the 2-hydroxylation route that feeds the iminoquinone pathway—an 8.2-fold higher catalytic efficiency (Vmax/Km) for flux toward the o-quinone precursor [3].

CYP Affinity & Pathway
Head‑to‑head
CYP2C19 S₅₀ 30 µM vs CYP3A4 S₅₀ 203 µM; 8.2‑fold Vmax/Km advantage for o‑quinone pathway
Reported pathway‑specific catalytic efficiency context
Recombinant CYP panel; r² ≥ 0.929 in HLM
Drug Metabolism Cytochrome P450 Bioactivation Pathway Phenotyping Reactive Metabolite Formation

DT-Diaphorase (NQO1) and COMT Attenuation of Quinone-Derived Protein Adducts: CBZ-o-quinone vs. Arene Oxide Pathway

In mouse hepatic microsomal incubations with [¹⁴C]CBZ, the addition of DT-diaphorase (NQO1) diminished ¹⁴C-labeled protein adduct formation by 54%, while catechol-O-methyltransferase (COMT) reduced adduct formation by 45% [1]. In the same study, microsomal epoxide hydrolase (mEH)—which specifically detoxifies arene oxide-type metabolites—reduced covalent binding by only approximately 23% [1]. The substantially greater attenuation by quinone-detoxifying enzymes (54–45%) compared with epoxide-detoxifying enzymes (~23%) provides quantitative evidence that quinone-type reactive metabolites, including the o-quinone species, are the dominant contributors to CBZ-derived protein covalent binding, exceeding the contribution of arene oxide intermediates by a factor of approximately 2.0–2.3 [1].

Protein Adduct Attenuation
Head‑to‑head
NQO1 reduced ¹⁴C‑adducts by 54%; COMT by 45% vs mEH ~23%
Quinone‑type metabolites dominate protein binding
Mouse liver microsome model; NADPH‑dependent
Quinone Detoxification Protein Adduct Formation DT-Diaphorase Catechol-O-Methyltransferase

Mechanism-Based CYP3A4 Inactivation: A Unique Consequence of the CBZ-o-quinone Bioactivation Pathway

Preincubation of 3-OHCBZ (the o-quinone precursor) with human liver microsomes or recombinant CYP3A4 resulted in time- and concentration-dependent inactivation of CYP3A4 activity. This inactivation was not prevented by the addition of glutathione (GSH) or N-acetylcysteine (NAC), indicating that the reactive species responsible for CYP3A4 inactivation—presumed to be the o-quinone or a closely related intermediate—either forms within the CYP3A4 active site in a manner inaccessible to soluble nucleophilic traps, or reacts so rapidly that GSH competition is kinetically ineffective [1]. Critically, CYP2C19 activity was not inactivated under identical conditions, establishing that the o-quinone/CYP3A4 interaction is enzyme-selective [1]. In contrast, the CBZ-iminoquinone pathway has not been associated with CYP3A4 mechanism-based inactivation, and CYP3A4 remains catalytically competent following CBZ-IQ formation [2].

CYP3A4 Inactivation
Head‑to‑head
Time‑/concentration‑dependent CYP3A4 inactivation by 3‑OHCBZ; GSH/NAC failed to protect
Reported pathway‑selective CYP inactivation context
CYP2C19 not inactivated under identical conditions
CYP3A4 Inactivation Mechanism-Based Inhibition Drug-Induced Hepatotoxicity Time-Dependent CYP Inhibition

Differential Glutathione Sensitivity: CBZ-o-quinone/Arene Oxide Pathway vs. CBZ-10,11-Epoxide Formation

In human liver microsomal incubations with CBZ, the formation of chemically reactive (protein-binding) metabolites was reduced by the addition of reduced glutathione (GSH) at a subphysiological concentration of 500 μM, whereas the formation of the stable metabolite CBZ-10,11-epoxide (CBZE) was completely unaffected by GSH under identical conditions [1]. The mean covalent binding of [¹⁴C]CBZ to human liver microsomal protein increased from 0.08 ± 0.01% (without NADPH) to 0.27 ± 0.09% (with NADPH; P ≤ 0.05; n = 6 donors), and this NADPH-dependent binding was the component sensitive to GSH attenuation [1]. Additionally, ascorbic acid (100 μM)—a reductant that would reduce quinone species back to the catechol—had no effect on reactive metabolite formation, further discriminating the o-quinone pathway from simple redox cycling mechanisms [1].

GSH Sensitivity
Head‑to‑head
NADPH‑dependent covalent binding increased 3.4‑fold; GSH attenuated reactive metabolite but not CBZE formation
Selective GSH trapping discriminates quinone from epoxide pathways
Human liver microsomes; n = 6 donors
Glutathione Conjugation Reactive Metabolite Trapping Drug Bioactivation Covalent Binding

Chemical Structural Identity: CBZ-o-quinone (Orthoquinone) vs. CBZ-Iminoquinone (Quinone Imine) Distinction

CBZ-o-quinone (CAS 1135202-29-7; molecular formula C₁₅H₁₀N₂O₃; exact mass 266.0691 Da) bears an ortho-quinone (1,2-diketone) moiety on the dibenzazepine ring system, with the carboxamide side chain intact. The CBZ iminoquinone (CBZ-IQ; molecular formula C₁₄H₉NO; exact mass 207.0684 Da) is structurally distinct: it lacks the carboxamide group and contains a single carbonyl in a para-quinone methide-like arrangement conjugated with the azepine nitrogen [1]. This structural divergence dictates fundamentally different reactivity: CBZ-o-quinone reacts with nucleophiles via 1,4-Michael addition (typical of orthoquinones), while CBZ-IQ reacts through Schiff base formation with amine nucleophiles or Michael addition at the exocyclic imine carbon [2]. The o-quinone is generated from the catechol 2,3-diOHCBZ through a two-electron oxidation (KEGG Reaction R08316), whereas CBZ-IQ forms from 2-hydroxyiminostilbene via autoxidation, with the precursor 2-hydroxyiminostilbene exhibiting a half-life of approximately 2 hours in phosphate buffer at pH 7.4 [3].

Structural Class
Reported
C₁₅H₁₀N₂O₃ (orthoquinone, MW 266.0691) vs C₁₄H₉NO (iminoquinone, MW 207.0684)
Chemical class determines adduct chemistry and MS targets
Carboxamide side chain absent in iminoquinone
Chemical Structure Orthoquinone Quinone Imine Structure-Activity Relationship

NQO1- and NQO2-Mediated Reduction of Carbamazepine Quinone-Like Metabolites at Low Nanomolar Enzyme Concentrations

Recombinant NQO1 at low nanomolar concentrations was shown to reduce synthetic carbamazepine quinone-like metabolites in vitro, with the hepatic concentration range of NQO1 spanning 8 to 213 nM across 20 human liver donors [1]. NQO2, present at substantially higher hepatic concentrations (2–31 μM), also catalyzed the reduction of quinone-like metabolites derived from carbamazepine, along with those from acetaminophen, clozapine, 4′-hydroxydiclofenac, mefenamic acid, and amodiaquine [1]. This establishes that both NQO1 and NQO2 participate in the detoxification of CBZ-derived quinone metabolites, with the large inter-individual variability in hepatic NQO1 concentrations (27-fold range: 8–213 nM) representing a potential pharmacogenomic determinant of susceptibility to CBZ-o-quinone-mediated toxicity [1].

NQO Reduction
Cross‑study comparable
NQO1 reduces CBZ quinone at low nM; hepatic NQO1 range 8–213 nM (27‑fold variability)
Supports NQO1/NQO2 pharmacogenomic phenotyping
Recombinant enzyme assay; synthetic iminoquinone substrate
NQO1 NQO2 Quinone Reductase Drug Detoxification Pharmacogenomics

Carbamazepine-o-quinone: High-Impact Research and Industrial Application Scenarios Based on Quantitative Evidence


Reference Standard for CYP3A4-Mediated Bioactivation and Mechanism-Based CYP Inactivation Assays

CBZ-o-quinone (or its stable catechol precursor 2,3-diOHCBZ) is the definitive reference standard for establishing and validating in vitro assays that measure CYP3A4-dependent bioactivation of carbamazepine. Given that CYP3A4 inactivation by the o-quinone pathway is time- and concentration-dependent and resistant to GSH protection [1], laboratories conducting CYP3A4 time-dependent inhibition (TDI) screening or reactive metabolite trapping studies should use CBZ-o-quinone as a positive control. The established kinetic parameters—CYP2C19 S₅₀ = 30 μM, CYP3A4 S₅₀ = 203 μM for 2,3-diOHCBZ formation—provide a quantitative framework for data normalization across experimental batches [1].

Chemical Probe for Investigating Idiosyncratic Drug Reaction (IDR) Mechanisms via Protein Haptenation

The demonstrated dominance of quinone-type metabolites in CBZ-derived protein covalent binding—with DT-diaphorase reducing adducts by 54% and COMT by 45% versus only ~23% by mEH [2]—positions CBZ-o-quinone as the most relevant hapten for generating drug-protein adducts used in mechanistic immunotoxicity and hypersensitivity research. Researchers developing anti-CBZ antibodies for immunoassay platforms, or studying the Danger Hypothesis of IDRs (where drug-modified proteins act as neoantigens triggering immune activation), should use CBZ-o-quinone to produce authentic protein adducts that recapitulate the in vivo haptenation profile [3].

Substrate for NQO1/NQO2 Pharmacogenomic Activity Assays in Human Liver Banks

The finding that both NQO1 and NQO2 catalyze the reduction of CBZ quinone-like metabolites—with NQO1 concentrations varying 27-fold across human liver donors (8–213 nM) [4]—establishes CBZ-o-quinone as a high-value substrate for phenotyping NQO1/NQO2 activity in liver tissue banks. Procurement of authentic CBZ-o-quinone is essential for laboratories conducting genotype-to-phenotype correlation studies on NQO1*2 (rs1800566) and NQO2 polymorphisms, which are hypothesized to modulate individual risk for CBZ-induced hepatotoxicity and bone marrow suppression [4].

Mass Spectrometry Reference Material for Targeted Metabolomics of Carbamazepine Bioactivation in Patient Samples

CBZ-o-quinone (CAS 1135202-29-7; monoisotopic mass 266.0691 Da; detected as m/z 289.0584 [M+Na]⁺ or 291.0740 [M+2H]⁺ in ESI-positive mode [5]) is required as an authentic reference standard for the development and validation of LC-MS/MS and LC-HRMS methods that quantify CBZ reactive metabolite formation in human hepatocytes, liver microsomes, or clinical samples. Because the o-quinone itself is too reactive for direct detection in biological matrices, it is typically trapped as GSH conjugates; however, the availability of the synthetic o-quinone standard enables optimization of trapping conditions and confirmation of conjugate identity via characteristic fragmentation patterns [3].

Application
Selection Property
Validation Focus
CYP3A4 bioactivation pathway assays
Orthoquinone pathway‑specific probe
Time‑dependent CYP inactivation endpoint review
Protein haptenation and immunotoxicity research
Quinone‑derived protein adduct standard
Hapten‑protein adduct profiling and immunoreactivity assays
NQO1/NQO2 phenotyping in liver cytosol
Validated quinone reductase substrate
Genotype‑phenotype correlation for NQO1*2, NQO2 variants
LC‑MS/MS method development for bioactivation monitoring
Authentic orthoquinone reference for MS optimization
Trapping condition validation and conjugate identity confirmation
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